2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride
Description
This compound is a piperazine derivative featuring a 2-chlorobenzoyl substituent at the 4-position of the piperazine ring and a cyclopropylethanol moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. The cyclopropyl group may confer metabolic stability by resisting oxidative degradation, while the 2-chlorobenzoyl group could influence receptor-binding affinity due to its electron-withdrawing properties.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVFPRKGJASLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-cyclopropyl-2-hydroxyethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-cyclopropyl-2-hydroxyethyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group. This can be done through an amide coupling reaction where the piperazine derivative reacts with 2-chlorobenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride serves as:
- Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules.
- Reagent : The compound acts as a reagent in various organic reactions, facilitating the formation of new chemical bonds.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is needed to establish efficacy and mechanisms.
Medicine
Ongoing research is focusing on the therapeutic potential of this compound:
- Cancer Therapy : Studies are exploring its role as a therapeutic agent in oncology, particularly for targeting specific cancer cell lines. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Neurological Disorders : There is interest in its application for treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Industry
In industrial applications, this compound is being explored for:
- Material Science : It serves as an intermediate in the synthesis of new materials with specific properties, potentially including polymers and coatings.
- Pharmaceutical Development : The compound is being investigated for its utility in synthesizing other pharmaceutical agents, expanding its relevance in drug development pipelines.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting it could be developed into a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Backbones
(a) 2-[4-[3-(2-Chlorothioxanthen-9-ylidene)-propyl]-piperazin-1-yl]-ethanol hydrochloride (C₂₂H₂₆Cl₂N₂OS, MW 437.4)
- Key Differences: Incorporates a thioxanthene scaffold instead of 2-chlorobenzoyl. The thioxanthene group increases molecular weight (437.4 vs.
- Pharmacological Implications: Thioxanthene derivatives are known for antipsychotic activity (e.g., chlorprothixene). The target compound’s benzoyl group may shift selectivity toward anxiolytic or antidepressant pathways.
(b) 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (CAS-related, )
- Key Differences : Replaces 2-chlorobenzoyl with a (4-chlorophenyl)phenylmethyl group. The bulkier substituent may reduce blood-brain barrier (BBB) penetration compared to the target compound’s compact benzoyl group .
- Stability : The benzyl group is prone to oxidative metabolism, whereas the cyclopropyl in the target compound may enhance metabolic stability.
(c) Ziprasidone-Related Compounds (e.g., USP Ziprasidone Related Compound B, MW 839.85)
- Key Differences : Features a benzoisothiazol-piperazine core with dichloroindoline extensions. These structural complexities result in higher molecular weight (839.85) and likely target 5-HT₂A/D₂ receptors .
- Pharmacological Divergence: The target compound’s simpler structure may favor selectivity for non-dopaminergic receptors, reducing extrapyramidal side effects.
Functional Group Variations
(a) 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6,7-dimethylquinazolin-4-amine hydrochloride
- Key Differences : Substitutes 2-chlorobenzoyl with furan-2-carbonyl. The furan oxygen may enhance hydrogen bonding but reduce lipophilicity compared to the chloroaromatic group .
(b) Cetirizine-Related Piperazine Derivatives ()
- Key Differences : Substituents like (4-chlorophenyl)phenylmethyl are common in antihistamines. The target compound’s 2-chlorobenzoyl group may reduce sedative effects by avoiding H1 receptor binding .
Biological Activity
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the existing literature on its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₁₄H₁₈ClN₃O·HCl
- Molecular Weight : 295.2 g/mol
- CAS Number : 1235865-77-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar piperazine structures. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .
A study evaluating the antibacterial efficacy of piperazine derivatives found that those with a 4-chlorobenzoyl moiety exhibited notable inhibition against Pseudomonas aeruginosa ATCC 27853, indicating that the presence of the chlorobenzoyl group contributes positively to antimicrobial activity .
Antimalarial Activity
Piperazine-containing compounds have been explored for their antimalarial properties. A related study indicated that specific piperazine derivatives demonstrated potent activity against Plasmodium falciparum, with effective concentrations (EC50) in the nanomolar range . Although direct data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy against malaria.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is often influenced by their structural modifications. The introduction of electron-withdrawing groups, such as chlorine in the benzoyl moiety, has been associated with enhanced potency against various pathogens. For example, SAR studies reveal that modifications at the piperazine nitrogen and substituents on the aromatic rings significantly affect both antibacterial and antimalarial activities .
| Compound | Substituent | EC50 (nM) | Activity Type |
|---|---|---|---|
| 8ae | Methyl | 12 | Antimalarial |
| 8a | Phenyl | 4.5 | Antimalarial |
| 11f | Chlorobenzyl | Low | Antibacterial |
Case Studies
In a detailed evaluation of piperazine derivatives, researchers synthesized several analogs to assess their biological profiles. For instance, compound 11f displayed significant inhibition against bacterial strains while maintaining a low hemolytic rate when tested on human red blood cells, indicating a favorable safety profile for potential therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
